REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([C:9]2[CH2:10][CH2:11][CH2:12][N:13]=2)[CH:6]=[CH:7][CH:8]=1.C([BH3-])#N.[Na+].C(O)(=O)C>C(O)C.C(OCC)(=O)C.C(Cl)Cl>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:9]2[CH2:10][CH2:11][CH2:12][NH:13]2)[CH:6]=[CH:7][CH:8]=1 |f:1.2|
|
Name
|
|
Quantity
|
10.73 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=CC1)C=1CCCN1
|
Name
|
|
Quantity
|
5.77 g
|
Type
|
reactant
|
Smiles
|
C(#N)[BH3-].[Na+]
|
Name
|
|
Quantity
|
306 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
5.26 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
5.77 g
|
Type
|
reactant
|
Smiles
|
C(#N)[BH3-].[Na+]
|
Name
|
|
Quantity
|
5.26 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
crude material
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
After stirring at 0° C. for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
warm to room temperature
|
Type
|
WAIT
|
Details
|
After 16 hours the reaction is
|
Duration
|
16 h
|
Type
|
STIRRING
|
Details
|
stir an additional 5 hours
|
Duration
|
5 h
|
Type
|
EXTRACTION
|
Details
|
Add saturated aqueous sodium bicarbonate (500 mL), extract with methylene chloride (3×500 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dry the combined organic layers over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CONCENTRATION
|
Details
|
concentrate under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to obtain a crude mixture (11.50 g)
|
Type
|
CUSTOM
|
Details
|
Purify the material by flash chromatography [silica gel, 330 g, 0 to 100% gradient of (90:10:1 methylene chloride/methanol/concentrated ammonium hydroxide) in methylene chloride]
|
Type
|
CUSTOM
|
Details
|
to obtain 7.06 g
|
Type
|
EXTRACTION
|
Details
|
extract with 2 M hydrochloric acid (2×150 mL)
|
Type
|
CUSTOM
|
Details
|
Separate the layers
|
Type
|
EXTRACTION
|
Details
|
extract with ethyl acetate multiple times
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Dry the combined organic layers over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CONCENTRATION
|
Details
|
concentrate under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to obtain 6.03 g
|
Type
|
EXTRACTION
|
Details
|
extract with 2 M hydrochloric acid (3×100 mL)
|
Type
|
EXTRACTION
|
Details
|
extract with methylene chloride (3×150 mL)
|
Type
|
CUSTOM
|
Details
|
Separate the layers
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dry the combined organic layers over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CONCENTRATION
|
Details
|
concentrate under reduced pressure
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C=CC1)C1NCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.12 g | |
YIELD: PERCENTYIELD | 38% | |
YIELD: CALCULATEDPERCENTYIELD | 38% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([C:9]2[CH2:10][CH2:11][CH2:12][N:13]=2)[CH:6]=[CH:7][CH:8]=1.C([BH3-])#N.[Na+].C(O)(=O)C>C(O)C.C(OCC)(=O)C.C(Cl)Cl>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:9]2[CH2:10][CH2:11][CH2:12][NH:13]2)[CH:6]=[CH:7][CH:8]=1 |f:1.2|
|
Name
|
|
Quantity
|
10.73 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=CC1)C=1CCCN1
|
Name
|
|
Quantity
|
5.77 g
|
Type
|
reactant
|
Smiles
|
C(#N)[BH3-].[Na+]
|
Name
|
|
Quantity
|
306 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
5.26 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
5.77 g
|
Type
|
reactant
|
Smiles
|
C(#N)[BH3-].[Na+]
|
Name
|
|
Quantity
|
5.26 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
crude material
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
After stirring at 0° C. for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
warm to room temperature
|
Type
|
WAIT
|
Details
|
After 16 hours the reaction is
|
Duration
|
16 h
|
Type
|
STIRRING
|
Details
|
stir an additional 5 hours
|
Duration
|
5 h
|
Type
|
EXTRACTION
|
Details
|
Add saturated aqueous sodium bicarbonate (500 mL), extract with methylene chloride (3×500 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dry the combined organic layers over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CONCENTRATION
|
Details
|
concentrate under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to obtain a crude mixture (11.50 g)
|
Type
|
CUSTOM
|
Details
|
Purify the material by flash chromatography [silica gel, 330 g, 0 to 100% gradient of (90:10:1 methylene chloride/methanol/concentrated ammonium hydroxide) in methylene chloride]
|
Type
|
CUSTOM
|
Details
|
to obtain 7.06 g
|
Type
|
EXTRACTION
|
Details
|
extract with 2 M hydrochloric acid (2×150 mL)
|
Type
|
CUSTOM
|
Details
|
Separate the layers
|
Type
|
EXTRACTION
|
Details
|
extract with ethyl acetate multiple times
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Dry the combined organic layers over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CONCENTRATION
|
Details
|
concentrate under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to obtain 6.03 g
|
Type
|
EXTRACTION
|
Details
|
extract with 2 M hydrochloric acid (3×100 mL)
|
Type
|
EXTRACTION
|
Details
|
extract with methylene chloride (3×150 mL)
|
Type
|
CUSTOM
|
Details
|
Separate the layers
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dry the combined organic layers over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CONCENTRATION
|
Details
|
concentrate under reduced pressure
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C=CC1)C1NCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.12 g | |
YIELD: PERCENTYIELD | 38% | |
YIELD: CALCULATEDPERCENTYIELD | 38% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |